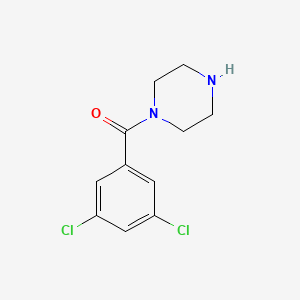
1-(3,5-Dichlorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichlorobenzoyl)piperazine is a chemical compound with the molecular formula C11H12Cl2N2O. It is characterized by the presence of a piperazine ring bonded to a 3,5-dichlorobenzoyl group.
作用机制
Target of Action
1-(3,5-Dichlorobenzoyl)piperazine primarily targets voltage-gated sodium channels (Na(_v) channels). These channels are crucial for the generation and propagation of action potentials in nerve, muscle, and endocrine cells . By modulating these channels, the compound can influence electrical signaling in these tissues.
Mode of Action
The compound interacts with Na(_v) channels by binding to specific sites on the channel proteins. This binding alters the channel’s conformation, leading to changes in its ion permeability. As a result, the compound can either enhance or inhibit the flow of sodium ions through the channels, depending on the specific interaction dynamics .
Biochemical Pathways
By modulating Na(_v) channels, this compound affects several downstream biochemical pathways. These include pathways involved in neurotransmitter release, muscle contraction, and hormone secretion. The alteration in sodium ion flow can lead to changes in cellular excitability and signal transduction, impacting various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to target tissues, metabolized by liver enzymes, and excreted primarily through the kidneys. These ADME properties influence its bioavailability and duration of action in the body .
Result of Action
At the molecular level, the action of this compound results in altered sodium ion flow across cell membranes. This can lead to changes in cellular excitability, affecting processes such as nerve impulse transmission, muscle contraction, and hormone release. At the cellular level, these changes can modulate physiological responses, potentially leading to therapeutic effects or side effects depending on the context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the action, efficacy, and stability of this compound. For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to Na(_v) channels. Similarly, temperature changes can impact the compound’s stability and interaction dynamics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorobenzoyl)piperazine typically involves the reaction of 3,5-dichlorobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions: 1-(3,5-Dichlorobenzoyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorobenzoyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted piperazine derivatives .
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
相似化合物的比较
1-(4-Chlorobenzoyl)piperazine: Similar structure but with a single chlorine atom.
1-(3,4-Dichlorobenzoyl)piperazine: Similar structure with chlorine atoms at different positions.
1-(3,5-Dibromobenzoyl)piperazine: Bromine atoms instead of chlorine atoms.
Uniqueness: 1-(3,5-Dichlorobenzoyl)piperazine is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its analogs .
属性
IUPAC Name |
(3,5-dichlorophenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKSUVLQJYIQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














